Parasiticol

Description

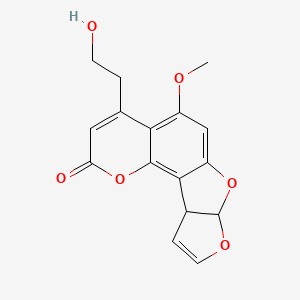

Structure

3D Structure

Properties

CAS No. |

27845-89-2 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |

InChI |

InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |

InChI Key |

OECIBMLUZYCUSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Parasiticol

Genetic and Enzymatic Basis of Parasiticol Biosynthesis

The biosynthesis of this compound is intrinsically linked to the well-documented aflatoxin metabolic pathway, as it is recognized as a microbial degradation product of Aflatoxin G1 (AFG1). researchgate.net The genes responsible for aflatoxin production are organized in a large 75-kilobase (kb) cluster within the fungal chromosome. mdpi.com This clustering facilitates the coordinated expression of the enzymes required for the multi-step synthesis of these complex polyketide-derived compounds. nih.gov

The genetic foundation for the synthesis of aflatoxins, including the precursor to this compound, resides in a conserved biosynthetic gene cluster (BGC). mdpi.comnih.gov This cluster contains genes encoding all the necessary enzymatic machinery and regulatory elements. In fungi that produce both B- and G-group aflatoxins, such as Aspergillus parasiticus, this cluster comprises at least 28-30 co-regulated genes. mdpi.commdpi.org

Key regulatory control over the entire pathway is exerted by the products of the aflR and aflS (also known as aflJ) genes. mdpi.com aflR encodes a zinc-finger DNA-binding protein that acts as a transcriptional activator for most of the structural genes within the cluster, while aflS encodes a protein that enhances the transcriptional activity of AflR. mdpi.com

The structural genes within the cluster are responsible for the stepwise construction of the aflatoxin molecule. The pathway leading to AFG1, the direct precursor of this compound, involves several critical genes, including:

nor-1 (norsolorinic acid reductase): Involved in an early step of the pathway.

omtA (O-methyltransferase A): Catalyzes the methylation of sterigmatocystin (B1681140) (ST) to form O-methylsterigmatocystin (OMST). mdpi.org

ver-1 (versicolorin A dehydrogenase): Essential for the conversion of versicolorin (B1264617) A, an intermediate in the pathway.

ordA (aflQ): Encodes a cytochrome P450 monooxygenase that oxidizes OMST. mdpi.org

cypA (aflU): Encodes another crucial cytochrome P450 monooxygenase that introduces an additional oxygen atom, distinguishing the G-group from the B-group aflatoxins. mdpi.org

nadA: Belongs to the aflatoxin biosynthesis gene cluster and is predicted to encode a reductase. mdpi.org

norB: Encodes an aryl alcohol dehydrogenase involved in the final steps of AFG1 formation. mdpi.org

The presence and expression of this entire gene cassette, particularly genes like cypA, are the determining factors in whether a fungus can produce G-group aflatoxins and, consequently, their metabolites like this compound. mdpi.org

Table 1: Key Genes in the Biosynthesis Pathway of Aflatoxin G1 (this compound Precursor)

| Gene Name | Alternative Name | Encoded Protein/Function | Role in Pathway |

|---|---|---|---|

| aflR | - | Transcriptional activator | Positive regulator of the entire gene cluster |

| aflS | aflJ | Regulatory protein | Co-activator, enhances aflR function |

| nor-1 | - | Ketoreductase | Early-stage biosynthesis of aflatoxin backbone |

| omtA | omt-1 | O-methyltransferase | Converts sterigmatocystin to O-methylsterigmatocystin |

| ver-1 | - | Dehydrogenase | Mid-stage biosynthesis (versicolorin A conversion) |

| ordA | aflQ | Cytochrome P450 monooxygenase | Oxidation of O-methylsterigmatocystin |

| cypA | aflU | Cytochrome P450 monooxygenase | Oxidation of an intermediate common to B & G groups, essential for G-group formation |

| nadA | - | OYE FMN-binding domain reductase | Reduction step in the conversion to AFG1 |

The synthesis of Aflatoxin G1, the direct precursor to this compound, is a complex enzymatic cascade. The process begins with acetate (B1210297) and proceeds through numerous polyketide intermediates. The later stages, which diverge to form the B and G groups, are of particular relevance.

The conversion of the intermediate O-methylsterigmatocystin (OMST) is a critical branching point. The pathway to both AFB1 and AFG1 involves an initial oxidation of OMST by the enzyme OrdA , a cytochrome P450 monooxygenase. mdpi.org To form G-group aflatoxins, a second cytochrome P450 monooxygenase, CypA , is required to oxidize an intermediate common to both pathways. mdpi.org

Following the action of these monooxygenases, further enzymatic modifications are necessary. Research indicates that the biosynthesis of AFG1 involves a reduction reaction catalyzed by the FMN-binding reductase encoded by nadA , followed by an oxidation reaction carried out by the aryl alcohol dehydrogenase encoded by norB . mdpi.org The culmination of this specific sequence of enzymatic reactions is the formation of AFG1. This compound itself is not a direct product of this primary biosynthetic pathway but is formed via the subsequent transformation of AFG1. researchgate.net

Table 2: Key Enzymes and Their Functions in Aflatoxin G1 Biosynthesis

| Enzyme | Gene | Enzyme Class | Function in Pathway |

|---|---|---|---|

| O-methyltransferase A | omtA | Methyltransferase | Catalyzes the conversion of Sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) |

| OrdA | ordA / aflQ | Cytochrome P450 Monooxygenase | Catalyzes the oxidation of the A-ring of OMST |

| CypA | cypA / aflU | Cytochrome P450 Monooxygenase | Catalyzes the oxidation of a late-stage intermediate, leading to the G-group lactone structure |

| NadA | nadA | Reductase | Catalyzes the reduction of a CypA-derived intermediate |

Bioconversion and Biotransformation Pathways of this compound

While the biosynthesis pathway builds the foundational molecule, subsequent metabolic processes can modify or degrade it. These transformations can be carried out by a variety of microorganisms or within specific biological systems.

This compound is a known microbial transformation product of Aflatoxin G1 (AFG1). researchgate.net Radioisotope studies have conclusively shown that fungi from the genus Rhizopus can degrade AFG1 to produce this compound. researchgate.net This indicates that certain microbes possess the specific enzymatic capability to modify the aflatoxin structure, in this case likely through a reaction affecting the terminal furan (B31954) ring of AFG1.

The ability of microorganisms to degrade complex organic compounds is a widespread phenomenon. frontiersin.org Fungi, in particular, are equipped with a powerful arsenal (B13267) of extracellular enzymes, such as oxidases and hydrolases, that can break down complex and toxic molecules. mdpi.comnih.gov This enzymatic machinery is central to processes of mycoremediation and bioconversion. mdpi.com The degradation of aflatoxins has been observed in various microbes, including the mycelia and cell-free extracts of Aspergillus flavus itself, suggesting a potential for self-regulation or detoxification. researchgate.net

The construction of microbial consortia, where different species work synergistically, can enhance the degradation of complex pollutants. frontiersin.org Such consortia are often more robust and efficient than single-strain cultures because they can provide a wider range of catalytic activities to break down a molecule step-by-step. frontiersin.org While specific studies on this compound degradation by microbial consortia are limited, the principles of using bacteria and fungi to biodegrade plastics, petroleum products, and other pollutants are well-established and could be applied to mycotoxins. nih.govnih.gov

Table 3: Examples of Microbial Transformation of Aflatoxins

| Microorganism | Action | Product(s) | Reference |

|---|---|---|---|

| Rhizopus spp. | Degradation/Transformation of Aflatoxin G1 | This compound (Aflatoxin B3) | researchgate.net |

| Saccharomyces cerevisiae | Inhibition of A. parasiticus growth | Reduced aflatoxin formation | researchgate.net |

In vitro metabolic studies are essential tools for understanding how biological systems process foreign compounds (xenobiotics) like mycotoxins. These non-human systems allow researchers to investigate metabolic pathways, identify metabolites, and assess inter-species variations in metabolism without performing live animal studies. researchgate.netfrontiersin.org

Commonly used in vitro systems for metabolic studies include:

Liver Microsomes: These are vesicles of endoplasmic reticulum isolated from homogenized liver cells. They are rich in Phase I metabolic enzymes, particularly cytochrome P450 (CYP) oxidases, and are used to study oxidative metabolism. frontiersin.org

Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. researchgate.net

Precision-Cut Liver Slices (PCLS): PCLS are thin, viable slices of liver tissue that maintain the complex, three-dimensional architecture and cell-to-cell interactions of the organ. This system preserves the activity of both Phase I and Phase II enzymes and transporters, offering a more complete and physiologically relevant model of hepatic metabolism. researchgate.netcn-bio.com

Studies using these systems on other xenobiotics, such as the anesthetic lidocaine (B1675312) in bovine liver slices and the sedative YZG-331 in liver microsomes from various species (rat, mouse, dog, monkey), have demonstrated their utility in identifying metabolites and revealing significant species differences in metabolic rates and pathways. researchgate.netfrontiersin.org For example, the metabolism of lidocaine in bovine liver S9 and PCLS confirmed that 2,6-dimethylaniline (B139824) is a major metabolite in cows. researchgate.net Similarly, studies on aflatoxin B1 and B2 have utilized soluble avian liver fractions to investigate their reduction in vitro. capes.gov.br

Although specific in vitro metabolic studies focusing solely on this compound in non-human systems are not widely documented in the provided sources, these established methodologies are directly applicable. Such studies would involve incubating this compound with liver microsomes, S9 fractions, or PCLS from relevant animal species (e.g., livestock, poultry, laboratory animals) and analyzing the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach would be crucial for understanding its metabolic fate, potential for detoxification, or bioactivation in different species.

Molecular Mechanisms of Biological Interaction and Cellular Modulation

Investigation of Molecular Targets of Parasiticol

A crucial first step in characterizing the bioactivity of this compound is the identification of its specific molecular targets within a biological system. This would involve a series of investigations to determine if and how this compound interacts with key cellular components.

Future studies would need to explore whether this compound can act as an inhibitor or activator of specific enzymes. This would involve screening this compound against a panel of enzymes to identify any potential interactions. Should any enzymatic modulation be observed, further kinetic studies would be necessary to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).

Research is required to ascertain if this compound binds to any cellular receptors or other biomolecules. Techniques such as receptor binding assays, surface plasmon resonance, or isothermal titration calorimetry could be employed to investigate the affinity and specificity of this compound for various biological targets.

It is currently unknown whether this compound interacts with nucleic acids. Future experimental approaches, such as spectrophotometric titrations, viscosity measurements, or gel electrophoresis, would be necessary to determine if this compound can bind to DNA or RNA and to characterize the nature of any such interactions (e.g., intercalation, groove binding).

Effects of this compound on Cellular and Biochemical Pathways in Model Systems

Understanding the downstream consequences of this compound's potential molecular interactions is essential. This would involve studying its effects on complex cellular processes in various model systems.

The impact of this compound on key signaling pathways, such as the PAK1/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a significant area for future investigation. Western blotting and other molecular biology techniques could be used to assess changes in the phosphorylation status of key proteins within this and other signaling cascades upon treatment with this compound.

Whether this compound can modulate gene expression is another critical question. Techniques like quantitative real-time PCR (qPCR) and microarray analysis or RNA sequencing could reveal if this compound treatment leads to changes in the transcription levels of specific genes, providing insights into its potential regulatory roles within the cell.

Perturbation of Cellular Metabolic Networks by this compound (e.g., glycolysis, electron transport, purine/pyrimidine biosynthesis)

There is currently no specific scientific data available that details the direct effects of this compound on key cellular metabolic networks such as glycolysis, the electron transport chain, or purine and pyrimidine biosynthesis. While parasitic organisms, in general, are known to manipulate the metabolic pathways of their hosts to ensure their own survival, the specific role of this compound in these processes has not been elucidated in the available literature. For instance, it is known that some parasites can alter the host's glucose metabolism or interfere with mitochondrial functions, but a direct link to this compound has not been established.

Influence of this compound on Non-Clinical Cellular Processes (e.g., cell cycle progression, apoptosis, autophagy)

Similarly, information regarding the influence of this compound on fundamental cellular processes like cell cycle progression, apoptosis (programmed cell death), and autophagy (cellular self-degradation) is not present in the currently accessible scientific literature. While parasitic infections are known to modulate these pathways to facilitate their propagation and evade the host immune system, the specific contribution of this compound to these phenomena remains uninvestigated.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Correlation of Structural Motifs with Modulatory Activities in Pre-clinical Research Models

Due to the absence of studies on this compound derivatives and their biological activities, there is no available data on the correlation of its structural motifs with any modulatory activities in pre-clinical research models. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a compound influences its biological effects, have not been reported for this compound.

Advanced Methodologies for Parasiticol Research

Isolation and Analytical Techniques for Parasiticol in Research Matrices

The accurate detection and quantification of this compound, often present in mixtures with other structurally related mycotoxins like aflatoxins, require high-resolution separation and detection techniques. The initial discovery and subsequent characterization of this compound relied on a combination of chromatographic and spectroscopic methods, which have since evolved in precision and sensitivity.

Advanced Chromatographic Separation Methods (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the isolation and purification of this compound from fungal cultures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC): Historically, TLC has been a cornerstone for the separation of mycotoxins, including this compound. It is a versatile, cost-effective, and rapid method for screening and purification. libretexts.org The separation is based on the compound's affinity for the adsorbent material on the TLC plate (stationary phase) versus the solvent system (mobile phase) that moves up the plate via capillary action. libretexts.org For aflatoxins and related metabolites like this compound, silica (B1680970) gel is a commonly used adsorbent. ualberta.ca The choice of the solvent system is critical for achieving good resolution. ualberta.ca One of the most effective solvent systems for the resolution of aflatoxins B1, B2, G1, G2, M1, M2, and by extension this compound, has been identified as a mixture of isopropyl alcohol-acetone-chloroform (5 + 10 + 85). ualberta.canih.gov The separation of water-addition derivatives of these mycotoxins, including this compound, is also well-achieved with this system. ualberta.ca The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification under specific chromatographic conditions. ualberta.cakhanacademy.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a significant improvement in resolution, speed, and quantification capabilities compared to TLC, making it an indispensable tool in modern analytical chemistry for the analysis of complex mixtures. tci-thaijo.org This technique employs a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. tci-thaijo.org For mycotoxin analysis, reversed-phase columns are frequently used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. hmdb.ca While specific HPLC methods for the routine analysis of this compound are not extensively detailed in recent literature, the methods developed for other mycotoxins from Aspergillus species are directly applicable. These methods often use a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. microbiologics.com Detection is typically achieved using UV-visible absorbance or fluorescence detectors. hmdb.ca

Below is an interactive data table summarizing typical parameters for these chromatographic methods in the context of mycotoxin analysis.

| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel G | C18 Reversed-Phase |

| Mobile Phase | Isopropyl alcohol-acetone-chloroform (5:10:85 v/v/v) | Acetonitrile/Water or Methanol/Water Gradient |

| Detection | UV Light (Fluorescence) | UV/Vis Absorbance or Fluorescence Detector |

| Key Metric | Retention Factor (Rf) | Retention Time (RT) |

High-Resolution Mass Spectrometry for Detection and Structural Analysis (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for providing structural information through fragmentation analysis. nih.govmsu.edu When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides unparalleled specificity and sensitivity for identifying compounds in complex mixtures. mdpi.com

For a newly discovered metabolite like this compound, mass spectrometry is essential for determining its molecular weight and formula. The molecular ion peak (M+) in the mass spectrum gives the mass-to-charge ratio (m/z) of the intact molecule, which corresponds to its molecular weight if the charge is +1. chemguide.co.uk Fragmentation patterns, generated by inducing the molecular ion to break apart, provide clues about the compound's structure. nih.gov While the specific mass spectrum of this compound is detailed in early literature, modern HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers would provide even more precise mass measurements, facilitating its identification in complex fungal extracts. tci-thaijo.org For instance, LC/MS analysis of extracts from Aspergillus parasiticus has been used to identify precursors and degradation products of related mycotoxins, demonstrating the technique's utility in characterizing metabolic pathways. mdpi.com

Spectroscopic Techniques for Mechanistic Elucidation and Characterization

Spectroscopic techniques are vital for the definitive structural elucidation of organic compounds like this compound. These methods probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. libretexts.orglibretexts.org The initial structural characterization of this compound involved the use of magnetic resonance spectroscopy. oregonstate.edu In a ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of signals reveal the types of protons and their connectivity. libretexts.org In a ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives a distinct signal, providing a "carbon count" and information about the types of carbon atoms present (e.g., C=O, C-O, aromatic C, aliphatic C). libretexts.org

Other Spectroscopic Methods: Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy provide complementary structural information. UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the conjugated systems found in many mycotoxins. inchem.org The fluorescence properties of this compound and related compounds are also key to their detection in TLC and HPLC. inchem.org IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In Vitro and Ex Vivo Model Systems for Mechanistic Research on this compound

To understand the biological significance of this compound, its effects must be studied in relevant biological systems. In vitro (in a controlled environment outside of a living organism) and ex vivo (on tissue from an organism in an external environment) models are the first step in assessing its potential bioactivity.

Microbial Model Systems for Investigating this compound Activity (e.g., bacterial, fungal cultures)

Standard methods to test for such activity would involve in vitro assays like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.commdpi.com

The table below illustrates a hypothetical experimental setup for testing the antimicrobial activity of a compound like this compound.

| Assay Type | Target Organisms | Key Parameter Measured | Example |

| Antibacterial | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration (MIC) | Broth Microdilution Assay |

| Antifungal | Candida albicans (Yeast), Aspergillus fumigatus (Mold) | Minimum Inhibitory Concentration (MIC) | Broth Microdilution Assay |

Given that other metabolites from Aspergillus species, such as kojic acid (also produced by A. parasiticus), exhibit antibacterial and antifungal activity, it is plausible that this compound may also possess such properties, though this requires experimental verification. mdpi.com

Protozoan and Helminthic Parasite Culture Systems for Biological Activity Assessment

Similar to the antimicrobial data, there is a notable lack of published research on the specific antiparasitic activity of isolated this compound. However, the broader genus Aspergillus is a known source of compounds with activity against various parasites. For instance, fumagillin (B1674178) from Aspergillus fumigatus has anti-parasitic properties. mdpi.com Furthermore, extracts from other fungi and their isolated compounds have been tested against protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease), as well as against helminthic parasites. mdpi.comresearchgate.net

To assess the potential antiplasmodial activity of this compound, in vitro culture systems of P. falciparum would be utilized. mdpi.com The viability of the parasites after exposure to the compound can be quantified using various methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures an enzyme released upon parasite lysis. mdpi.com The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

For evaluating anthelmintic activity, various in vitro assays using different life stages of parasitic worms (e.g., eggs, larvae, adults) are employed. nih.gov The effects of a test compound on egg hatching, larval motility, or adult worm survival can be quantified to determine its efficacy.

The following table outlines a representative approach for assessing the antiparasitic potential of a novel compound.

| Assay Type | Model Parasite | Life Stage | Key Parameter Measured | Example Method |

| Antiprotozoal | Plasmodium falciparum | Erythrocytic stages | IC₅₀ (50% Inhibitory Concentration) | Parasite Lactate Dehydrogenase (LDH) Assay |

| Anthelmintic | Haemonchus contortus | Adult worms | Mortality / Motility Inhibition | Adult Worm Motility Assay |

While direct evidence is currently lacking, the origin of this compound from a genus known for producing diverse bioactive secondary metabolites suggests that investigating its antiparasitic properties would be a worthwhile avenue for future research.

Mammalian Cell Culture Models for Cellular Pathway Studies (Non-human focus)

The investigation of this compound's effects on cellular pathways using non-human mammalian cell culture models is a critical area of research. However, a comprehensive review of publicly available scientific literature reveals a lack of specific studies focused on this compound using these methods.

In general, non-human mammalian cell lines are instrumental in dissecting the molecular mechanisms of a compound. nih.gov Researchers utilize these in vitro systems to observe cellular responses to a substance in a controlled environment. nih.gov Common cell lines for such studies include Vero (African green monkey kidney epithelial cells) and various rodent-derived cell lines (e.g., from mice or rats). genetics-gsa.orgnih.gov These models allow for the detailed study of how a compound like this compound might influence specific cellular signaling pathways, such as those involved in apoptosis, inflammation, or metabolic regulation. Techniques like quantitative polymerase chain reaction (qPCR), Western blotting, and immunofluorescence staining are typically employed to measure changes in gene and protein expression within these pathways following exposure to the compound.

Data Table Notice: Specific data from studies on this compound is not available in the public domain, preventing the generation of a data table for this section.

Non-Human Animal Models for Mechanistic Insights and Target Validation (e.g., Caenorhabditis elegans)

While the nematode Caenorhabditis elegans is a powerful and widely used model organism in parasitology and anthelmintic research, specific studies detailing its use to investigate the mechanisms of action or to validate targets of this compound have not been identified in the available literature. genetics-gsa.orgnih.govnih.gov

C. elegans offers numerous advantages for such research, including a short life cycle, genetic tractability, and a fully mapped genome and nervous system. nih.govwikipedia.org It serves as an effective initial screening tool to identify compounds with biological activity and to elucidate their mechanisms. genetics-gsa.org For a compound like this compound, researchers could use C. elegans to screen for phenotypes such as paralysis, arrested development, or death. Subsequently, genetic screens with mutant worm strains could help identify the specific molecular targets or pathways affected by the compound, providing crucial mechanistic insights before moving to more complex models. nih.gov

Data Table Notice: No published research data is available for the effects of this compound on C. elegans or other non-human animal models, and thus a data table cannot be provided.

Computational and Chemoinformatic Approaches in this compound Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods like molecular docking and dynamics simulations are essential in modern drug discovery for predicting how a compound interacts with a protein target. nih.gov A review of current research indicates that specific molecular docking or dynamics simulation studies for this compound have not been published.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method helps identify potential biological targets by screening a compound against a library of protein structures. nih.gov Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-protein complex over time, providing insights into its stability and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding. nih.govplos.org These simulations are crucial for understanding the strength and nature of the interaction and can guide the development of more potent derivatives of the compound. nih.gov

Data Table Notice: As no molecular docking or simulation studies for this compound are publicly documented, a data table of binding affinities or interacting residues cannot be generated.

Network Analysis of Biological Pathways Influenced by this compound

Network analysis is a systems-biology approach used to understand the complex web of interactions within a cell and how they are perturbed by a substance. mdpi.com Currently, there are no available studies that apply network analysis to biological pathways influenced by this compound.

This methodology involves representing biological components (genes, proteins, metabolites) as nodes and their interactions as edges to create a network map. reactome.orgfrontiersin.org When a cell or organism is exposed to a compound, data from transcriptomics or proteomics can be overlaid onto these networks. This allows researchers to identify which pathways or subnetworks are most significantly affected, revealing the compound's broader biological impact beyond a single target. researchgate.netmdpi.com Such an analysis could reveal novel mechanisms of action for this compound by highlighting unexpected pathway perturbations.

Data Table Notice: The absence of genomic or proteomic data related to this compound's effects precludes the creation of a network analysis data table.

Genomic and Proteomic Profiling in Response to this compound Exposure

Genomic and proteomic profiling are comprehensive techniques that measure the changes in all gene transcripts (transcriptome) or proteins (proteome) in response to a stimulus. There is no published research detailing the genomic or proteomic effects of this compound exposure in any biological system.

Genomic profiling, often using techniques like RNA-sequencing, reveals how a compound alters gene expression, providing a broad overview of the cellular response. nih.govnih.gov Proteomic profiling, typically performed using mass spectrometry, identifies and quantifies changes in protein levels and can also detect post-translational modifications. nih.gov Applying these "omics" technologies could provide an unbiased, system-wide view of the cellular response to this compound, helping to formulate hypotheses about its mechanism of action and identify potential biomarkers of exposure or effect. nih.gov

Data Table Notice: No data from genomic or proteomic profiling studies on this compound is available in the scientific literature, making it impossible to create a relevant data table.

Ecological and Environmental Research Perspectives on Parasiticol

Environmental Factors Influencing Parasiticol Production by Fungi

The synthesis of mycotoxins by fungi is significantly influenced by environmental conditions. For the Aspergillus species that produce this compound, key factors include temperature and water activity (a_w). researchgate.netnih.gov

Water Activity (a_w): Water activity, a measure of the available water for microbial growth, is a critical determinant for fungal proliferation and toxin synthesis. Most Aspergillus species require a high water activity of greater than 0.90 for active growth and toxin production. nih.gov Some studies indicate that while fungal growth may occur at a certain water activity level, toxin production often requires a higher level. wikipedia.org The general conditions favorable for aflatoxin production are a water activity of approximately 0.99 a_w combined with a temperature of 29–30°C. researcher.life Data that isolates the precise impact of varying water activity levels on the yield of this compound is not specified in the reviewed literature.

Due to the lack of specific quantitative data for this compound production under varying environmental conditions, a data table for this section cannot be generated. Research has prioritized the study of more potent aflatoxins like Aflatoxin B1.

Role of this compound in Fungal Biology and Interspecies Interactions within Microbial Ecosystems

The biological role of many fungal secondary metabolites, including mycotoxins like this compound, is often linked to competitive advantage and survival within complex microbial ecosystems. nih.govnih.gov

Fungi are heterotrophic organisms that often compete intensely with other microbes, such as bacteria and other fungi, for nutrients and space. mdpi.comicm.edu.pl In this context, the production of secondary metabolites that are toxic to competitors is a significant ecological strategy. nih.gov Mycotoxins are believed to provide the producing fungi with a competitive edge, allowing them to outcompete or displace neighboring microorganisms. nih.gov These compounds can inhibit the growth of or be directly toxic to other organisms, securing the habitat and resources for the producing fungus.

Fungi also engage in complex symbiotic relationships, including parasitism, where they live on or in other organisms and derive nutrients from them. researchgate.netaflasafe.comnih.gov In parasitic interactions, secondary metabolites can play a role in weakening the host's defenses, allowing the fungus to colonize its tissues. researchgate.net While this compound is produced by Aspergillus parasiticus, a fungus whose name suggests a parasitic lifestyle, this species is primarily considered a saprophyte, growing on nonliving organic matter. wikipedia.orgmdpi.com It can, however, act as a pathogen on agricultural crops like corn and peanuts. wikipedia.org The specific function of this compound in these interactions, whether in competing with other microbes on decaying matter or in facilitating plant pathogenesis, has not been distinctly elucidated from the general role attributed to the broader class of aflatoxins.

Distribution and Occurrence of this compound in Relevant Biological and Environmental Samples

This compound is a naturally occurring metabolite of Aspergillus fungi, which are ubiquitous in the environment. bibliotekanauki.plbiotecharticles.com

Distribution of Producing Fungi: Aspergillus parasiticus and Aspergillus flavus are found globally, with a higher prevalence in tropical and subtropical regions where warm and humid conditions favor their growth. wikipedia.orgmdpi.com They are common inhabitants of the soil and are frequently found on decaying plant material, including crop residues. bibliotekanauki.plwikipedia.org These fungi are known to colonize a wide range of agricultural commodities, particularly cereals like maize, oilseeds such as peanuts, and cottonseed, both before and after harvest. nih.govmdpi.com

Occurrence in Samples: The natural occurrence of this compound is intrinsically linked to the presence of its producing fungi. Therefore, it can be expected to be found in agricultural products where these molds have grown. However, analytical surveys of mycotoxins in food and feed almost invariably focus on the most toxic and prevalent aflatoxins (B1, B2, G1, and G2) and other major mycotoxins like fumonisins and ochratoxin A. researcher.life Reports often mention the co-occurrence of multiple mycotoxins in a single sample. mdpi.comresearcher.life For example, studies on maize have documented the simultaneous presence of various aflatoxins and fumonisins. mdpi.com A 1974 study reported that Aspergillus parasiticus grown on wheat produced this compound in an amount corresponding to about 1% of the total aflatoxins synthesized. bibliotekanauki.pl Despite this, specific data detailing the frequency of detection and concentration levels of this compound in various environmental and biological samples are not available in the reviewed literature, precluding the creation of a detailed occurrence table.

Emerging Avenues and Future Research Directions for Parasiticol Chemical Biology

Discovery of Novel Parasiticol-Related Metabolites and Their Biological Significance

The exploration for new natural products is a continuous effort in drug discovery and agricultural science. nih.govanu.edu.au Fungi, in particular, are known to produce a vast array of secondary metabolites with diverse biological activities. anu.edu.au In the context of this compound, research is geared towards identifying previously unknown derivatives and related compounds produced by Aspergillus parasiticus and other fungi.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in this quest. These technologies allow for the detection and structural elucidation of minor metabolites that may have been previously overlooked. The discovery of novel this compound-related compounds is significant for several reasons. Firstly, these new molecules may possess unique biological activities, including potential therapeutic properties or, conversely, different toxicological profiles compared to known compounds. nih.gov For instance, while this compound itself has shown some level of toxicity, it is considerably less potent than aflatoxin B1. sci-hub.se Understanding the structure-activity relationships of a broader range of related metabolites can provide insights into the chemical features responsible for toxicity.

Furthermore, the identification of new metabolites contributes to a more complete picture of the biosynthetic capabilities of the producing organisms. nih.gov This knowledge is crucial for understanding the ecological roles of these fungi and their chemical interactions with their environment.

Table 1: Known and Potential this compound-Related Metabolites

| Compound Name | Producing Organism(s) | Known or Potential Significance |

| This compound (Aflatoxin B3) | Aspergillus parasiticus, Aspergillus flavus | Mycotoxin with lower acute toxicity than Aflatoxin B1. sci-hub.se |

| Aflatoxin B1 | Aspergillus flavus, Aspergillus parasiticus | Potent carcinogen and hepatotoxin. sci-hub.semdpi.com |

| Aflatoxin G1 | Aspergillus parasiticus | Toxic and carcinogenic. sci-hub.semdpi.com |

| Aspertoxin | Aspergillus flavus | Hydroxy derivative of O-methylsterigmatocystin. mdpi.com |

| Parasitenone | Aspergillus parasiticus | Related epoxycyclohexenone. researchgate.net |

Identification of Undiscovered Regulatory Mechanisms in this compound Biosynthesis

The production of secondary metabolites like this compound is tightly controlled by complex regulatory networks within the fungus. mdpi.comnih.gov These networks involve a hierarchy of genes, including pathway-specific transcription factors and global regulators that respond to various environmental cues. nih.gov While the core biosynthetic gene cluster for aflatoxins (which includes this compound) has been extensively studied, there are likely still undiscovered regulatory elements that fine-tune its expression. researchgate.netnih.gov

Future research aims to uncover these hidden layers of regulation. This involves techniques such as comparative transcriptomics, where the gene expression profiles of the fungus under different conditions are compared to identify genes that are co-regulated with the this compound biosynthetic genes. nih.gov Deletion or overexpression of these candidate regulatory genes can then confirm their role in controlling this compound production.

A key area of interest is the role of chromatin remodeling in the regulation of secondary metabolite gene clusters. nih.gov Histone modifications can lead to the activation or silencing of entire gene clusters, and understanding these epigenetic mechanisms could provide new strategies for manipulating this compound biosynthesis. nih.gov For example, loss-of-function mutations in genes involved in histone methylation have been shown to activate silent secondary metabolite clusters in Aspergillus nidulans. nih.gov

Unraveling these novel regulatory mechanisms is not only of fundamental scientific interest but also has practical implications. It could lead to the development of strategies to control aflatoxin contamination in crops by targeting these regulatory pathways.

Elucidation of Comprehensive Interactomes and Molecular Networks Influenced by this compound

To fully understand the biological effects of this compound, it is essential to identify the proteins and other molecules with which it interacts within a cell. Proteomics, the large-scale study of proteins, offers powerful tools for this purpose. nih.govnih.gov Techniques such as affinity purification coupled with mass spectrometry can be used to "fish out" proteins that bind to this compound, thereby identifying its direct molecular targets.

Furthermore, quantitative proteomics can reveal how the presence of this compound alters the abundance of various proteins within a cell. frontiersin.org This provides a global view of the cellular pathways and networks that are affected by the compound. By analyzing these changes, researchers can gain insights into the mechanisms underlying its biological activity. mdpi.com For example, proteomic studies can help to identify proteins involved in stress responses, metabolic pathways, and immune signaling that are modulated by this compound. mdpi.com This information is critical for assessing its potential impacts on human and animal health.

The data generated from these proteomics studies can be used to construct detailed molecular interaction maps, or interactomes. These maps provide a systems-level understanding of how this compound perturbs cellular function and can help to predict its broader physiological effects.

Table 2: Potential Research Approaches for Elucidating this compound's Molecular Interactions

| Research Approach | Objective | Potential Outcomes |

| Affinity Chromatography-Mass Spectrometry | Identify direct protein targets of this compound. | Elucidation of the primary mechanism of action. |

| Quantitative Proteomics (e.g., SILAC, iTRAQ) | Analyze global changes in protein expression in response to this compound. | Identification of affected cellular pathways and networks. frontiersin.org |

| Yeast Two-Hybrid Screening | Screen for protein-protein interactions involving this compound's targets. | Construction of a this compound-centered protein interaction network. |

| Computational Docking | Predict binding modes of this compound with potential target proteins. | Prioritization of targets for experimental validation. |

Development of Predictive Models for Biological Activity Based on this compound Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their molecular structure. wikipedia.orgjocpr.com This method is widely used in drug discovery and toxicology to screen large numbers of compounds and to prioritize them for experimental testing. nih.govnih.gov

In the context of this compound, QSAR models can be developed to predict the toxicity or other biological activities of its derivatives and related compounds. nih.gov These models are built by first compiling a dataset of compounds with known activities and then using statistical methods to identify the molecular descriptors (e.g., size, shape, electronic properties) that are correlated with that activity. mdpi.com

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. protoqsar.com This can accelerate the discovery of novel analogs with desired properties, such as reduced toxicity or enhanced therapeutic potential. For example, a QSAR model could be used to design new this compound derivatives that are less likely to be carcinogenic.

The development of robust QSAR models for this compound and its analogs will be a valuable tool for future research, enabling a more rational and efficient approach to the design and evaluation of these compounds. atlantis-press.comfrontiersin.orgnih.gov

Q & A

Q. Q1. What experimental methodologies are recommended for isolating and characterizing Parasiticol from natural sources?

Methodological Answer :

- Isolation : Use bioassay-guided fractionation combined with HPLC or TLC for purity assessment. Validate with spectroscopic techniques (NMR, MS) for structural elucidation .

- Characterization : Include elemental analysis and X-ray crystallography for novel derivatives. Cross-reference spectral data with existing databases to confirm identity .

- Key Consideration : Ensure reproducibility by documenting solvent systems, column parameters, and detection wavelengths in full .

Q. Q2. How can researchers design dose-response experiments to evaluate this compound’s antifungal activity?

Methodological Answer :

- Experimental Design :

- Data Interpretation : Apply ANOVA for inter-group variability and Tukey’s post-hoc test for significance thresholds .

Advanced Research Questions

Q. Q3. How can contradictory findings about this compound’s mechanism of action be systematically resolved?

Methodological Answer :

Q. Q4. What statistical frameworks are suitable for analyzing this compound’s synergistic effects with other antimicrobial agents?

Methodological Answer :

- Synergy Assessment :

- Validation : Replicate experiments under varying pH/temperature conditions to assess robustness .

Data Reproducibility & Ethical Compliance

Q. Q5. What steps ensure reproducibility in this compound toxicity studies using mammalian cell lines?

Methodological Answer :

Q. Q6. How should researchers address ethical concerns in this compound’s in vivo efficacy studies?

Methodological Answer :

- Ethical Compliance :

Contradictory Data & Peer Review

Q. Q7. How to reconcile discrepancies in this compound’s reported bioavailability across pharmacokinetic studies?

Methodological Answer :

- Root-Cause Analysis :

- Peer Review Mitigation : Pre-publish raw LC-MS/MS chromatograms and pharmacokinetic models on preprint platforms for community feedback .

Future Directions

Q. Q8. What advanced computational tools can predict this compound’s off-target effects in human cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.